4-hydroxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)quinoline-6-carboxamide
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Overview
Description
4-hydroxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)quinoline-6-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, a thiophene ring, and various functional groups that contribute to its unique chemical properties
Mechanism of Action
Target of Action
It’s known that thiophene-based analogs, a key structural component of this compound, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, including voltage-gated sodium channels .
Mode of Action
For example, articaine, a compound with a 2,3,4-trisubstituent thiophene structure, is known to act as a voltage-gated sodium channel blocker
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that this compound may have anti-inflammatory, antimicrobial, or other pharmacological effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)quinoline-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions, such as Friedel-Crafts alkylation and hydroxylation.
Attachment of the Thiophene Ring: The thiophene ring can be attached via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a thiophene boronic acid with a halogenated quinoline derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the quinoline derivative with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)quinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxamide group can be reduced to form an amine derivative.
Substitution: The thiophene ring can undergo electrophilic substitution reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-hydroxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)quinoline-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-methylquinoline-6-carboxamide: Lacks the thiophene ring, which may result in different biological activities.
2-methyl-N-(2-(thiophen-2-yl)ethyl)quinoline-6-carboxamide: Lacks the hydroxy group, which may affect its chemical reactivity and biological properties.
4-hydroxy-2-methylquinoline: Lacks both the carboxamide group and the thiophene ring, resulting in significantly different properties.
Uniqueness
4-hydroxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)quinoline-6-carboxamide is unique due to the combination of its functional groups and the presence of both the quinoline and thiophene rings. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-methyl-4-oxo-N-(2-thiophen-2-ylethyl)-1H-quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-9-16(20)14-10-12(4-5-15(14)19-11)17(21)18-7-6-13-3-2-8-22-13/h2-5,8-10H,6-7H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQNFPJHYPYELZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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